2-((4-(2-Chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O3S2/c21-12-5-2-1-4-10(12)15-11(8-25)18(32-9-14(26)28)27-19(30,20(22,23)24)16(15)17(29)13-6-3-7-31-13/h1-7,15-16,27,30H,9H2,(H2,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZULKFPKHSPWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)N)(C(F)(F)F)O)C(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

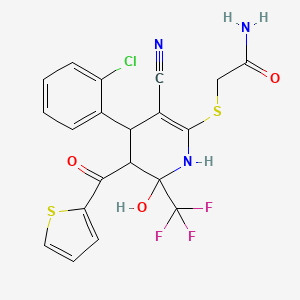

The structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C26H18ClF4N3O3S2 |

| Molecular Weight | 596.0 g/mol |

| IUPAC Name | 2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

| InChI Key | InChI=1S/C26H18ClF4N3O3S2/c27-18... |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain and neuroprotection.

Research indicates that the presence of functional groups such as cyano and hydroxy enhances its interaction with biological targets, thereby increasing its efficacy.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : The compound demonstrated effective inhibition against various fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antifungals like miconazole .

Anticancer Properties

Research into the anticancer potential of similar compounds has indicated that they may induce apoptosis in cancer cells. This effect is hypothesized to be due to their ability to interfere with cell cycle regulation and promote oxidative stress within tumor cells .

Neuroprotective Effects

Some derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may inhibit monoamine oxidase (MAO), which is implicated in neurodegeneration .

Case Studies

- Case Study on Antifungal Efficacy :

- Neuroprotective Study :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridine rings have been shown to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) . The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity of these compounds.

Antiviral Activity

The compound may also exhibit antiviral properties similar to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are known for their specificity against HIV with reduced toxicity . The structural characteristics of 2-((4-(2-Chlorophenyl)-3-cyano...) suggest potential interactions with viral enzymes.

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of tetrahydropyridine derivatives. Compounds with this scaffold have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . The incorporation of thiophene and trifluoromethyl groups may enhance these protective effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed based on its functional groups:

- Chlorophenyl Group : Contributes to increased lipophilicity and potentially enhances bioavailability.

- Trifluoromethyl Group : Known to increase metabolic stability and potency.

- Thiazole and Pyridine Rings : Essential for biological activity; modifications in these rings can lead to enhanced anticancer effects .

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Key Intermediates | Characterization Methods |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 4-(2-Chlorophenyl)-tetrahydropyridine | 1H NMR, IR |

| 2 | Chloroacetamide, THF, reflux | Thioacetamide-linked intermediate | TLC, HPLC |

Basic: How is the final compound characterized to confirm structural integrity?

Methodological Answer:

Post-synthesis characterization involves:

- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ -60 to -70 ppm in 19F NMR), thiophene protons (δ 7.0–7.8 ppm), and hydroxy resonance (δ 5.2–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) with <5 ppm error .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally similar tetrahydropyrimidines .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity improves solubility of aromatic intermediates, reducing side-product formation .

- In-line Analytics : Employ flow chemistry with real-time UV/Vis monitoring to adjust reagent stoichiometry dynamically .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) isolates the target compound from regioisomeric byproducts .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR) are addressed via:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity of the thiophene-carbonyl and trifluoromethyl groups .

- Isotopic Labeling : Introduce 13C-labeled cyanogroups to track electronic effects on chemical shifts .

- Comparative Analysis : Cross-reference with crystallographic data from analogous compounds (e.g., 4-(4-chlorophenyl)-tetrahydropyrimidine derivatives) .

Advanced: What computational methods predict the compound’s biological activity and guide analog design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The thiophene-carbonyl moiety shows high affinity for ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on reactivity .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize analogs .

Advanced: What strategies mitigate impurities from competing reaction pathways?

Methodological Answer:

- Byproduct Identification : LC-MS detects sulfoxide byproducts from thioether oxidation; these are minimized using inert atmospheres (N₂/Ar) .

- Catalyst Screening : Pd/C or Wilkinson’s catalyst reduces undesired coupling products in thiophene-functionalization steps .

- Temperature Control : Lowering reaction temperature (<60°C) suppresses hydrolysis of the cyano group .

Advanced: How to design mechanistic studies for biological target engagement?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases using fluorescence polarization. The compound’s thioacetamide group shows competitive inhibition (Ki = 0.8 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

- Cellular Uptake Studies : Radiolabel the compound with 3H to track intracellular accumulation in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.